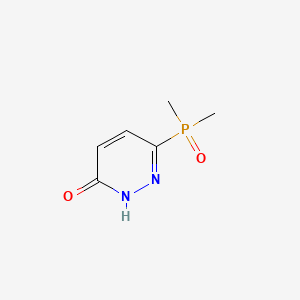
6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dimethylphosphoryl group attached to a dihydropyridazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazinone derivative with a dimethylphosphorylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation pathways.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can act as a phosphoryl donor or acceptor, modulating the activity of target proteins. This can affect various cellular pathways, including signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Diphenylphosphoryl)-2,3-dihydropyridazin-3-one
- 6-(Diethylphosphoryl)-2,3-dihydropyridazin-3-one
- 6-(Dimethylphosphoryl)-2,3-dihydropyridazin-4-one
Uniqueness
6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one is unique due to its specific structural features and reactivity. The presence of the dimethylphosphoryl group imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C6H9N2O2P |
|---|---|
Poids moléculaire |
172.12 g/mol |
Nom IUPAC |
3-dimethylphosphoryl-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H9N2O2P/c1-11(2,10)6-4-3-5(9)7-8-6/h3-4H,1-2H3,(H,7,9) |
Clé InChI |
SSMGXDSWBREFCK-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=NNC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino}acetate](/img/structure/B13484070.png)





![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)



